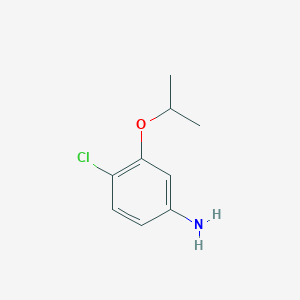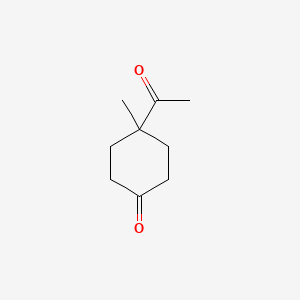
4-Acetyl-4-methylcyclohexanone
Vue d'ensemble
Description
4-Acetyl-4-methylcyclohexanone is an organic compound . It is also known by other names such as 4-Acetyl-1-methyl-1-cyclohexene, Ethanone, 1- (4-methyl-3-cyclohexen-1-yl)-, 1- (4-Methyl-3-cyclohexen-1-yl)ethanone, and others .
Synthesis Analysis
The synthesis of 4-Acetyl-4-methylcyclohexanone involves acetic anhydride and heating for 14 hours . The yield of the reaction is approximately 63% . Another method involves the use of 4-methylcyclohexanol, 85% phosphoric acid, and concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of 4-Acetyl-4-methylcyclohexanone is C9H14O2 . The molecular weight is 154.21 . The IUPAC Standard InChI is InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 .Physical And Chemical Properties Analysis
The boiling point of 4-Acetyl-4-methylcyclohexanone is 242℃ . Its density is 1.010 and the refractive index is 1.4744 . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-Acetyl-4-methylcyclohexanone serves as a starting material in various synthetic processes. For instance, its use in the synthesis of 4-methylnonanoic acid involves multiple chemical reactions, including condensation, dehydration, hydrogenation, oxidation, and decarboxylation (Su An-qi, 2010).
- It is also involved in competitive hydrogenation studies, as observed in experiments comparing its reactivity with cyclohexanone over group VIII metal catalysts (Kazunori Tanaka et al., 1974).
- Another application includes its role in the synthesis of 4-methyloctanoic acid, a significant flavoring substance, through processes like aldol condensation and oxidation (Cao Hong-mei, 2009).
Molecular Studies and Catalysis
- In molecular studies, 4-Acetyl-4-methylcyclohexanone's conformers have been explored, demonstrating its ability to exist in different structural forms, impacting its chemical properties and reactivity (Ying-Sing Li, 1983).
- It has been utilized in catalytic oxidation studies, such as the oxidation of cyclohexanone to dicarboxylic acids, highlighting its role in developing efficient catalysts for chemical transformations (M. Besson et al., 2005).
Biological and Stereochemical Studies
- Biological transformations of 4-Acetyl-4-methylcyclohexanone by fungi have been investigated, showing its role in producing specific stereochemical alcohol forms (M. Miyazawa et al., 2000).
- The compound also plays a part in stereochemical studies, aiding in understanding conformational equilibria in cyclohexanones, crucial for pharmaceutical and synthetic applications (W. D. Cotterill & M. Robinson, 1964).
Advanced Analytical Methods
- Advanced analytical techniques like 13C NMR spectroscopy have been used to determine the composition of mixtures containing 4-Acetyl-4-methylcyclohexanone, demonstrating its relevance in analytical chemistry (J. W. Lefevre & A. Silveira, 2000).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . In case of ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Propriétés
IUPAC Name |
4-acetyl-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7(10)9(2)5-3-8(11)4-6-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIJJZWNWAPJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC(=O)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505968 | |
| Record name | 4-Acetyl-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-4-methylcyclohexanone | |
CAS RN |
6848-93-7 | |
| Record name | 4-Acetyl-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



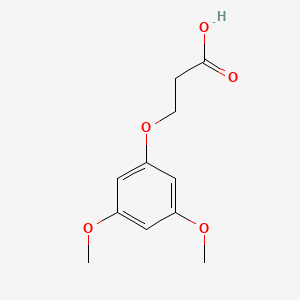
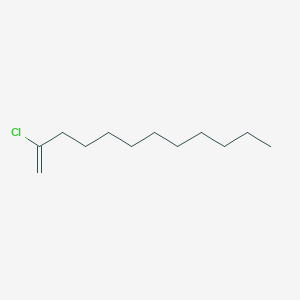
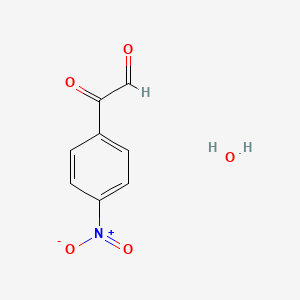
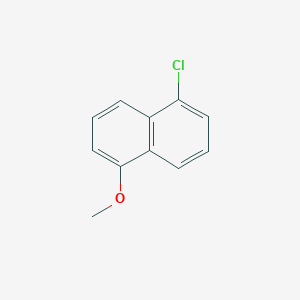
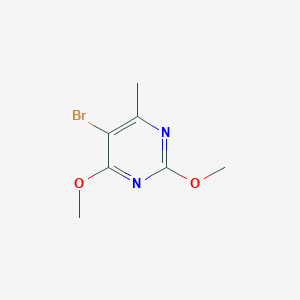
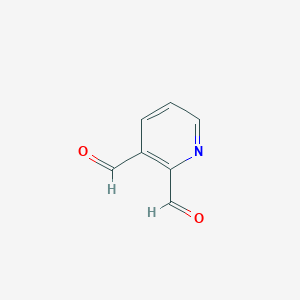
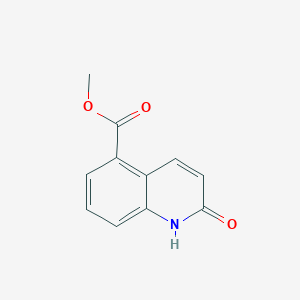
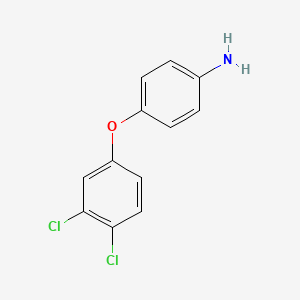
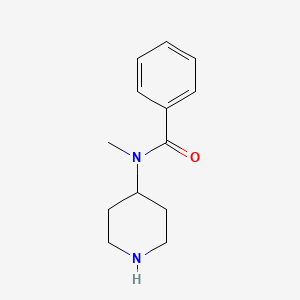
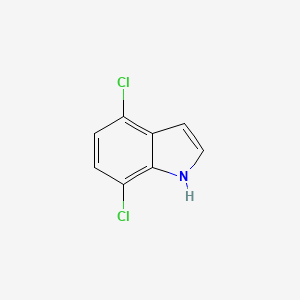
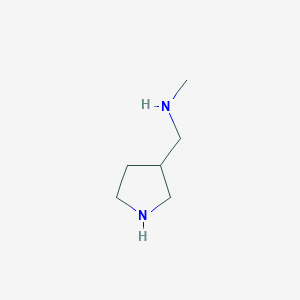
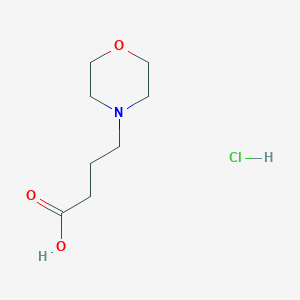
![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)
